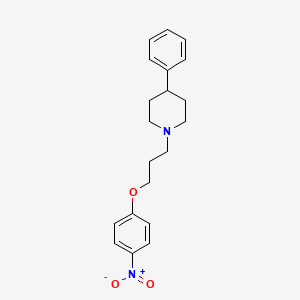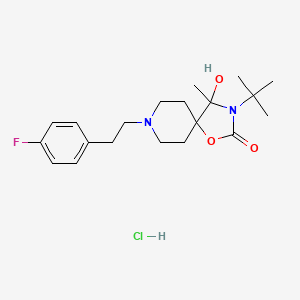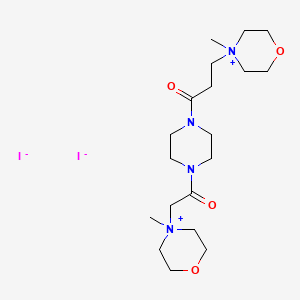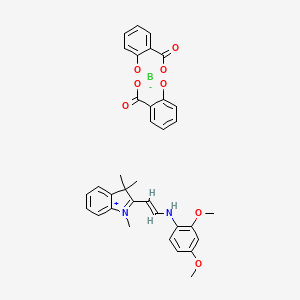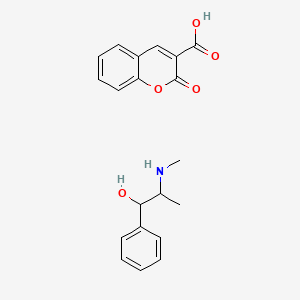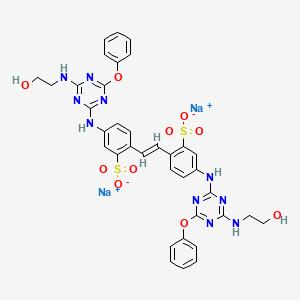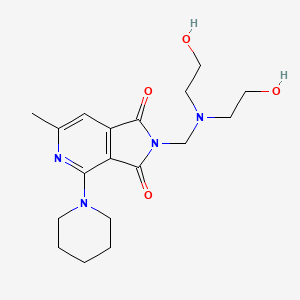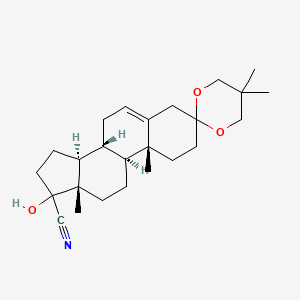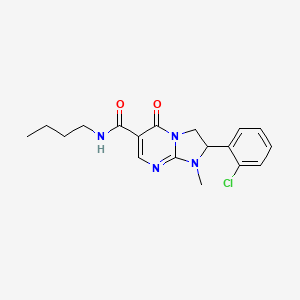
Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo[1,2-a]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the butyl and chlorophenyl groups through nucleophilic or electrophilic substitution reactions.
Amidation Reactions: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choice of solvents that facilitate the desired reactions and are easy to remove during purification.
Temperature and Pressure Control: Optimization of temperature and pressure to achieve the best reaction conditions.
化学反応の分析
Types of Reactions
Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for treating various diseases.
Industry: As components in the development of new materials or catalysts.
作用機序
The mechanism of action of imidazo[1,2-a]pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact mechanism may vary depending on the specific compound and its target.
類似化合物との比較
Imidazo[1,2-a]pyrimidine derivatives can be compared with other heterocyclic compounds, such as:
Imidazopyridines: Known for their sedative and hypnotic effects.
Pyrimidines: Widely studied for their antiviral and anticancer properties.
Benzimidazoles: Known for their anthelmintic and antifungal activities.
The uniqueness of imidazo[1,2-a]pyrimidine derivatives lies in their diverse biological activities and potential for therapeutic applications.
Conclusion
Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo- is a complex compound with significant potential in various scientific fields. Further research and detailed studies are required to fully understand its properties and applications.
特性
CAS番号 |
141234-24-4 |
|---|---|
分子式 |
C18H21ClN4O2 |
分子量 |
360.8 g/mol |
IUPAC名 |
N-butyl-2-(2-chlorophenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H21ClN4O2/c1-3-4-9-20-16(24)13-10-21-18-22(2)15(11-23(18)17(13)25)12-7-5-6-8-14(12)19/h5-8,10,15H,3-4,9,11H2,1-2H3,(H,20,24) |
InChIキー |
HCZNXSUBIGKUCI-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=CC=C3Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


